
EINECS 261-988-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 261-988-9 is a complex organic compound with a unique structure
Vorbereitungsmethoden
The synthesis of EINECS 261-988-9 involves several steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:
Cyclization reactions: These are used to form the fused ring system.
Oxidation and reduction reactions: These are employed to introduce and modify functional groups.
Industrial production methods: Large-scale production may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.
Analyse Chemischer Reaktionen
EINECS 261-988-9 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions: These reactions typically use reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
Major products: The products of these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
EINECS 261-988-9 has several scientific research applications, including:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a lead compound for drug development.
Industry: It could be used in the development of new materials or as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of EINECS 261-988-9 involves its interaction with specific molecular targets and pathways. These may include:
Molecular targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways involved: Biological pathways that are affected by the compound’s interaction with its targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
EINECS 261-988-9 can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar fused ring structure but different functional groups and properties.
Naphthalene derivatives: These compounds share some structural features but differ in their specific ring systems and functional groups.
Azulene derivatives: These compounds have a similar polycyclic structure but different chemical properties and applications.
Eigenschaften
CAS-Nummer |
59945-37-8 |
---|---|
Molekularformel |
C23H27NO5 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2,9,17,24,27-pentaoxa-29-azapentacyclo[13.13.1.03,8.011,29.018,23]nonacosa-3,5,7,18,20,22-hexaene |
InChI |
InChI=1S/C23H27NO5/c1-2-9-20-19(8-1)26-13-12-25-16-23-24-17(14-27-20)6-5-7-18(24)15-28-21-10-3-4-11-22(21)29-23/h1-4,8-11,17-18,23H,5-7,12-16H2 |
InChI-Schlüssel |
ALEAMTPFNLZKMG-UHFFFAOYSA-N |
SMILES |
C1CC2COC3=CC=CC=C3OCCOCC4N2C(C1)COC5=CC=CC=C5O4 |
Kanonische SMILES |
C1CC2COC3=CC=CC=C3OCCOCC4N2C(C1)COC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.